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molecular formula C11H14N2O4 B8736452 N-(4-Methoxy-3-nitrophenethyl)acetamide CAS No. 212828-83-6

N-(4-Methoxy-3-nitrophenethyl)acetamide

Cat. No. B8736452
M. Wt: 238.24 g/mol
InChI Key: FJIBKEWCYAZCLW-UHFFFAOYSA-N
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Patent
US07947761B2

Procedure details

A solution of 70 g of N-[2-(4-methoxyphenyl)ethyl]acetamide in 330 mL of acetic acid was introduced slowly into 350 mL of 70% nitric acid so that the temperature was between 30-35° C. The addition process took 1 hour. The mixture was stirred at 30-35° C. for additional 40 minutes and was then poured into 1500 mL of ice water. The resulting slurry was extracted with chloroform (2×400 mL). The organic phase was extracted with a saturated aqueous solution of NaHCO3 (2×400 mL) and then with water (2×400 mL). The solvent was then removed by rotary evaporation to produce 65 g of N-[2-(4-methoxy-3-nitrophenyl)ethyl]acetamide, which was further purified by recrystallization from ethyl acetate to yield 48 g (55.6% yield) of yellow crystals. 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:5][CH:4]=1.[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][NH:11][C:12](=[O:14])[CH3:13])=[CH:7][C:8]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCNC(C)=O
Name
Quantity
350 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
1500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30-35° C. for additional 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was between 30-35° C
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with chloroform (2×400 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with a saturated aqueous solution of NaHCO3 (2×400 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)CCNC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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